Spiro[3.5]non-5-en-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]non-8-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-2-6-9(7-3-8)4-1-5-9/h2,6H,1,3-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDSISBAOLLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of Spiro 3.5 Non 5 En 7 One
Characteristics of the Enone Moiety in Spiro[3.5]non-5-en-7-one
The enone moiety is the primary site of reactivity in this compound. The polarization of the carbonyl group and its conjugation with the carbon-carbon double bond create two principal electrophilic centers: the carbonyl carbon (C-7) and the β-carbon (C-5). This dual reactivity allows for both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the double bond).
The β-carbon of the enone system is susceptible to attack by soft nucleophiles in a process known as conjugate addition or Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including organocuprates, enamines, and stabilized enolates, can participate in this transformation. thieme-connect.de The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.
In the context of spirocyclic systems, conjugate additions can be highly stereoselective, with the incoming nucleophile approaching from the less sterically hindered face of the molecule. The rigid conformation of the spiro[3.5]nonane skeleton influences the trajectory of the nucleophilic attack. For instance, in related systems, intramolecular Michael additions have been used to construct complex dispirocyclic frameworks with high regioselectivity. nih.gov One-pot procedures combining the conjugate addition of Grignard reagents with subsequent cyclization have been developed for the diastereoselective preparation of other spirocycles. researchgate.net
Table 1: Potential Conjugate Addition Reactions of this compound
| Nucleophile (Reagent) | Expected Product | Reaction Type |
|---|---|---|
| Dialkylcuprates (R₂CuLi) | 5-Alkyl-spiro[3.5]nonan-7-one | Michael Addition |
| Thiolates (R-S⁻) | 5-(Alkylthio)-spiro[3.5]nonan-7-one | Thia-Michael Addition |
| Cyanide (CN⁻) | 7-Oxospiro[3.5]nonane-5-carbonitrile | Hydrocyanation |
| Malonic Esters (CH₂(CO₂Et)₂) + Base | Diethyl 2-(7-oxospiro[3.5]nonan-5-yl)malonate | Michael Addition |
The carbonyl carbon (C-7) is an electrophilic center that readily undergoes nucleophilic addition, often referred to as 1,2-addition. masterorganicchemistry.com This reaction converts the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. masterorganicchemistry.com Hard nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165), preferentially attack the carbonyl carbon over the β-carbon. youtube.com
The reaction mechanism typically involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation during aqueous workup yields the corresponding alcohol, Spiro[3.5]non-5-en-7-ol. The general mechanism for the attack of nitrogen nucleophiles on carbonyl compounds can be complex, often depending on the pH of the reaction medium and the stability of the tetrahedral intermediate. researchgate.net
Table 2: Potential Carbonyl Addition Reactions of this compound
| Nucleophile (Reagent) | Expected Product | Reaction Type |
|---|---|---|
| Grignard Reagents (R-MgX) | 7-Alkyl-spiro[3.5]non-5-en-7-ol | 1,2-Addition |
| Organolithium Reagents (R-Li) | 7-Alkyl-spiro[3.5]non-5-en-7-ol | 1,2-Addition |
| Sodium Borohydride (NaBH₄) | Spiro[3.5]non-5-en-7-ol | Reduction |
| Wittig Reagents (Ph₃P=CHR) | 7-Alkylidenespiro[3.5]non-5-ene | Wittig Olefination |
Stereochemical Outcomes of this compound Transformations
Reactions involving this compound can lead to the formation of new stereocenters, making stereoselectivity a critical consideration. A reaction that selectively forms one stereoisomer over another is termed stereoselective. masterorganicchemistry.comsaskoer.ca This can be further classified as diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). saskoer.ca
The rigid, three-dimensional structure of the spiro[3.5]nonane framework exerts significant steric control over incoming reagents. Nucleophilic attack on the enone system is expected to occur preferentially from the less hindered face of the molecule, leading to a specific diastereomer. For example, in sequential organocatalytic reactions to form complex spiro-decalin oxindoles, a domino Michael/aldol reaction was found to be highly diastereoselective, producing a single diastereoisomer with five contiguous stereocenters. acs.org Similarly, the diastereoselective synthesis of other spiro derivatives has been achieved with high control, demonstrating the influence of the spirocyclic core on the reaction outcome. rsc.orgresearchgate.net
The reduction of the carbonyl group at C-7 or the conjugate addition at C-5 will create a new chiral center. The stereochemical outcome will depend on the kinetic and thermodynamic parameters of the reaction pathways, which are influenced by the steric hindrance imposed by the cyclobutane (B1203170) ring. youtube.com
Mechanistic Investigations of Reactions Involving the Spiro[3.5]nonane Skeleton
The unique strain and conformational rigidity of the spiro[3.5]nonane skeleton enable it to participate in a variety of mechanistically distinct reactions, including cycloadditions and skeletal rearrangements.
The carbon-carbon double bond within the enone moiety of this compound can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a participant in [2+2] cycloadditions. wikipedia.orgmasterorganicchemistry.comacs.org The [2+2] photocycloaddition is a synthetically important reaction that involves the formation of a cyclobutane ring from two olefinic units, one of which is in a photoexcited state. acs.org
Research on structurally similar compounds provides insight into the potential cycloaddition reactivity. For example, photo-induced cycloadditions of p-quinones to ketenimines have been shown to produce 2-imino-1-oxaspiro[3.5]nona-5,8-dien-7-ones, which are close structural analogs. rsc.org This suggests that the double bond in this compound could undergo photochemical [2+2] cycloaddition with other alkenes to form tricyclic adducts. Furthermore, the spiro[3.5]nonane skeleton itself is believed to be biosynthesized in certain natural products, such as Cryptolaevilactones, through a [2+2] cycloaddition mechanism. jst.go.jp While [2+2] cycloadditions are prominent, the enone can also function as a dienophile in [4+2] Diels-Alder reactions with conjugated dienes, providing a reliable method for constructing six-membered rings. wikipedia.orgsigmaaldrich.com
The spiro[3.5]nonane skeleton can undergo skeletal rearrangements, particularly when functionalized appropriately. One such transformation is the Grob fragmentation, an elimination reaction that cleaves an aliphatic chain into three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org The reaction can proceed via a concerted or a stepwise mechanism. wikipedia.org
For a Grob-type fragmentation to occur in a derivative of this compound, the molecule must be converted into a suitable substrate. For example, reduction of the ketone to the corresponding alcohol (Spiro[3.5]non-5-en-7-ol) and subsequent conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) would set the stage for fragmentation. If an appropriate electron-donating group (electrofuge) is present, a base- or acid-catalyzed fragmentation could be initiated. This type of fragmentation in cycloalkanones bearing β-electron-withdrawing groups has been shown to be a general strategy for creating acyclic intermediates. rsc.org The fragmentation would involve the cleavage of the C4-C5 and C7-C8 bonds (numbering based on the spiro[3.5]nonane parent), relieving ring strain and generating a new acyclic or macrocyclic structure.
Hydride Transfer Strategies in Reaction Pathways
The presence of an α,β-unsaturated ketone moiety in this compound makes it a prime candidate for hydride transfer reactions, which are fundamental in controlling the stereochemical outcome and functional group transformations of the molecule. While direct studies on this compound are not extensively documented, the reactivity of analogous α,β-unsaturated spirocyclic ketones provides a strong basis for understanding its potential reaction pathways.
Hydride reduction of the enone system can lead to either 1,2- or 1,4-addition products, yielding allylic alcohols or saturated ketones, respectively. The regioselectivity of this reduction is highly dependent on the nature of the hydride source and the reaction conditions. For instance, complex metal hydrides like lithium aluminum hydride (LiAlH₄) typically favor 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohol. In the case of this compound, this would result in the formation of Spiro[3.5]non-5-en-7-ol.
Conversely, reagents such as sodium borohydride (NaBH₄), often in the presence of cerium salts (Luche reduction), can selectively perform a 1,2-reduction. More sterically hindered hydride reagents or the use of copper catalysts tend to favor 1,4-conjugate addition, which would saturate the double bond to produce Spiro[3.5]nonan-7-one.
Recent advancements in catalysis have introduced transition metal complexes for the chemoselective hydrogenation of α,β-unsaturated ketones. For example, manganese(I) hydride complexes have been shown to catalyze the hydrogenation of enones via an outer-sphere hydride transfer mechanism. This approach offers high chemoselectivity for the C=C bond reduction, leaving the carbonyl group intact. Such a strategy applied to this compound would be expected to yield Spiro[3.5]nonan-7-one with high efficiency.
The general pathways for hydride reduction of α,β-unsaturated ketones are summarized in the table below.
| Hydride Reagent/System | Predominant Product | Type of Addition |
| Lithium Aluminum Hydride (LiAlH₄) | Allylic Alcohol | 1,2-Addition |
| Sodium Borohydride (NaBH₄) | Allylic Alcohol | 1,2-Addition |
| Luche Reduction (NaBH₄, CeCl₃) | Allylic Alcohol | 1,2-Addition |
| Gilman Reagents (R₂CuLi) | Saturated Ketone | 1,4-Addition |
| Stryker's Reagent ([(Ph₃P)CuH]₆) | Saturated Ketone | 1,4-Addition |
| Mn(I)-Hydride Catalysts | Saturated Ketone | 1,4-Addition |
Intramolecular Cyclization Mechanisms
The rigid, three-dimensional structure of this compound provides a unique template for investigating intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic systems with significant molecular complexity.
One plausible pathway for intramolecular cyclization involves photochemical activation. The α,β-unsaturated enone chromophore in this compound can undergo photo-induced [2+2] cycloaddition reactions. Depending on the substitution pattern and the presence of other reactive moieties within the molecule or in an appended side chain, intramolecular photocycloaddition could lead to the formation of intricate cage-like structures. For instance, irradiation of related spirodienones has been shown to yield rearranged products through spirocyclic intermediates.
Another potential avenue for intramolecular cyclization is through radical-mediated pathways. The generation of a radical at a suitable position on the spirocyclic framework could initiate a cascade of cyclization events. For example, silver-promoted intramolecular trapping of spiro radicals has been demonstrated as a powerful method for constructing complex spirocyclic systems. In the context of this compound, a strategically placed functional group could be converted into a radical initiator, leading to cyclization onto the cyclohexenone ring.
Furthermore, acid-catalyzed intramolecular reactions, such as Prins-type cyclizations or Friedel-Crafts alkylations, could be envisioned if the molecule is appropriately functionalized. The presence of the ketone and the double bond offers multiple sites for electrophilic activation and subsequent nucleophilic attack from a tethered group.
Advanced Derivatization and Functionalization Strategies for this compound
The chemical handles present in this compound—the ketone, the double bond, and the spirocyclic core—offer numerous opportunities for advanced derivatization and functionalization. These modifications can be used to synthesize a library of novel compounds with potential applications in medicinal chemistry and materials science.
The carbonyl group is a versatile site for derivatization. It can undergo Wittig reactions to introduce exocyclic double bonds, or it can be converted to various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoline-fused spirocycles, while reaction with hydroxylamine (B1172632) can lead to the formation of oximes. The synthesis of spiro[cycloalkane-pyridazinones] from related spirocyclic diones highlights the potential for building complex heterocyclic systems from the ketone functionality.
The carbon-carbon double bond in the cyclohexenone ring is amenable to a wide range of addition reactions. Epoxidation, dihydroxylation, and aziridination would introduce new stereocenters and functional groups. Diels-Alder reactions, where the enone acts as a dienophile, could be employed to construct more complex polycyclic frameworks.
Functionalization of the spirocyclic core itself presents a greater challenge but offers the potential for creating highly unique molecular architectures. Ring-expansion or ring-contraction reactions of the cyclobutane ring could lead to novel spirocyclic systems. Additionally, C-H activation strategies could potentially be employed to introduce functional groups at specific positions on the aliphatic rings.
The table below summarizes some potential derivatization strategies for this compound.
| Functional Group | Reaction Type | Potential Products |
| Ketone | Wittig Reaction | Alkenes |
| Knoevenagel Condensation | α,β-Unsaturated products | |
| Reductive Amination | Amines | |
| Acetalization | Acetals | |
| Double Bond | Epoxidation | Epoxides |
| Dihydroxylation | Diols | |
| Michael Addition | 1,4-Adducts | |
| Diels-Alder Reaction | Polycyclic adducts | |
| Spirocyclic Core | C-H Activation | Functionalized spirocycles |
| Ring Expansion/Contraction | Novel spirocyclic systems |
Advanced Spectroscopic and Stereochemical Analysis of Spiro 3.5 Non 5 En 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Methods ranging from one-dimensional (¹H and ¹³C NMR) to two-dimensional experiments (such as COSY, HSQC, HMBC, and NOESY) are routinely employed to determine connectivity, stereochemistry, and conformation.
Despite targeted searches of chemical databases and literature, specific ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for Spiro[3.5]non-5-en-7-one could not be located. Consequently, a detailed analysis for this specific molecule is not possible at this time.
Elucidation of Connectivity and Spin Systems (1D and 2D NMR)
A full analysis of connectivity and spin systems using 1D and 2D NMR requires experimental spectra. In a typical analysis, ¹H NMR would reveal the chemical shifts, integration, and coupling constants of the proton nuclei, while ¹³C NMR would identify the unique carbon environments. 2D experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, and heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would map out the one-bond and multiple-bond C-H correlations, respectively, to build the molecular skeleton. Without access to these spectra for this compound, a table of chemical shifts and a discussion of its specific spin systems cannot be generated.
Determination of Relative Stereochemistry via NOESY Correlations
The Nuclear Overhauser Effect (NOE) is a crucial NMR parameter for determining the spatial proximity of nuclei, which is essential for establishing the relative stereochemistry of a molecule. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a spirocyclic compound like this compound, NOESY would be instrumental in defining the facial orientation of substituents and the relative configuration of stereocenters. However, no published NOESY data for this compound could be found.
Conformational Analysis using NMR Data
NMR data, particularly coupling constants and NOE correlations, are vital for analyzing the preferred conformation(s) of a molecule in solution. For the cyclohexenone and cyclobutane (B1203170) rings in this compound, such data would help determine ring puckering and the orientation of the two rings relative to each other. In the absence of experimental NMR data, a conformational analysis remains speculative.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry (for chiral crystals). A search of crystallographic databases for a solved crystal structure of this compound yielded no results. Therefore, no information on its solid-state conformation or crystal packing is available.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD) Calculations)
Chiroptical techniques like Electronic Circular Dichroism (ECD) are used to determine the absolute configuration of chiral molecules. The spiro center in this compound is a stereocenter, making the molecule chiral. An experimental ECD spectrum, when compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), can be used to assign the absolute configuration. No experimental or calculated ECD spectra for this compound have been reported in the literature.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (beyond basic identification)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₉H₁₂O). Tandem mass spectrometry (MS/MS) experiments would provide detailed insights into its fragmentation pathways, which are characteristic of its structure.
While mass spectra for related compounds, such as the saturated analogue Spiro[3.5]nonan-7-one and various substituted derivatives, are available in databases, a detailed mass spectrum or fragmentation study specifically for this compound is not publicly documented. A typical fragmentation of the molecular ion (m/z 136.0888) would likely involve cleavages characteristic of cyclic ketones and cyclobutanes, such as retro-[2+2] cycloadditions or alpha-cleavages adjacent to the carbonyl group, but specific fragment ions and their relative abundances are unknown.
Theoretical and Computational Investigations of Spiro 3.5 Non 5 En 7 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Spiro[3.5]non-5-en-7-one, methods like Density Functional Theory (DFT) are employed to model its electronic structure. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.
The energies of the HOMO and LUMO are critical indicators of reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Key electronic properties that can be calculated for this compound include:
Molecular Orbital Energies: Predicting the sites most susceptible to nucleophilic or electrophilic attack.
Partial Atomic Charges: Identifying electropositive and electronegative centers within the molecule, which is crucial for understanding intermolecular interactions.
These calculations provide a foundational understanding of the molecule's inherent chemical nature, guiding the prediction of its behavior in chemical reactions.
| Property | Predicted Value | Computational Method/Source |
|---|---|---|
| Molecular Formula | C9H12O | - |
| Molecular Weight | 136.191 g/mol | ChemSrc |
| Density | 1.0±0.1 g/cm³ | ChemSrc |
| Boiling Point | 241.8±10.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 107.9±5.1 °C | ChemSrc |
| LogP | 1.40 | ChemSrc |
| Index of Refraction | 1.519 | ChemSrc |
Computational Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static. Due to the flexibility of the six-membered ring and the puckering of the four-membered ring, the molecule can exist in various conformations. Computational conformational analysis is used to identify these stable structures (conformers) and map the potential energy surface that governs their interconversion.
Methodologies for this analysis typically involve:
Conformational Search: Algorithms are used to generate a wide range of possible geometries.
Energy Minimization: Each generated geometry is optimized using quantum mechanics (like DFT) or molecular mechanics (MM) force fields to find the nearest local energy minimum.
Transition State Search: The pathways and energy barriers for converting between low-energy conformers are located.
The result is an energy landscape that shows the relative stabilities of different conformers and the activation energies required for conformational changes. The cyclohexenone ring can adopt various conformations, such as half-chair, boat, or twist-boat, and their relative energies determine the predominant shape of the molecule at a given temperature. Identifying the global minimum energy conformation is crucial, as it typically represents the most populated state of the molecule.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. By modeling the interaction of the spiroketone with various reagents, chemists can elucidate detailed reaction mechanisms, including the structures of transition states and intermediates. This is particularly valuable for understanding reactions such as cycloadditions, nucleophilic additions to the carbonyl group, or reactions at the alpha-carbon.
For instance, in studying a hypothetical Diels-Alder reaction where this compound acts as a dienophile, computational methods can:
Locate the Transition State (TS): The geometry and energy of the highest point on the reaction pathway are calculated. The energy of the TS determines the reaction rate.
Calculate Activation Energy: The energy difference between the reactants and the transition state provides the barrier that must be overcome for the reaction to proceed.
Analyze Stereoselectivity: By comparing the activation energies of pathways leading to different stereoisomers, the model can predict which product will be favored, providing insights into the reaction's stereochemical outcome.
These studies offer a molecular-level picture of how bonds are formed and broken, which is essential for designing new synthetic routes and optimizing reaction conditions. researchgate.net
Exploration of Structure-Reactivity Relationships and Predictive Models
By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and calculating the resulting changes in electronic properties or reactivity, it is possible to build structure-reactivity relationships. These relationships can be qualitative or quantitative (QSAR models).
For example, a computational study could investigate how adding electron-donating or electron-withdrawing groups at various positions on the rings affects the LUMO energy of the α,β-unsaturated ketone system. This would, in turn, predict how the molecule's susceptibility to nucleophilic attack (e.g., in a Michael addition) changes with substitution.
| Computational Method | Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular orbital energies (HOMO/LUMO), electrostatic potential, atomic charges. researchgate.net |
| Conformational Search & Energy Minimization | Identify Stable Geometries | Relative energies of conformers (e.g., half-chair, boat), global minimum structure. |
| Transition State Theory Calculations | Elucidate Reaction Mechanisms | Activation energies, transition state structures, reaction pathways. dntb.gov.ua |
| Quantitative Structure-Activity Relationship (QSAR) | Predict Reactivity | Models correlating structural features with chemical reactivity or biological activity. |
| Molecular Dynamics (MD) Simulations | Study Conformational Dynamics | Time-dependent motion, conformational flexibility, solvent effects. nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics
While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.govplos.org In an MD simulation, the motion of every atom in this compound is calculated over a period of time (from picoseconds to microseconds) by solving Newton's equations of motion.
MD simulations are particularly useful for:
Exploring Conformational Space: The simulation can reveal the accessible conformations and the frequency of transitions between them at a given temperature.
Analyzing Flexibility: It can identify which parts of the molecule are rigid and which are flexible. For this compound, this would highlight the dynamics of the cyclohexenone ring puckering.
Simulating Solvent Effects: By including explicit solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent influences the conformational preferences and dynamics of the spiroketone.
These simulations bridge the gap between static structures and the dynamic reality of molecular behavior in solution, providing a more complete understanding of the molecule's properties.
Applications of Spiro 3.5 Non 5 En 7 One in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Construction of Complex Organic Molecules
Spiro[3.5]non-5-en-7-one is a valuable intermediate for the synthesis of complex organic molecules due to its distinct structural features. The presence of a spirocyclic core imparts a rigid, three-dimensional arrangement, which is an increasingly sought-after characteristic in modern drug discovery and materials science. The enone functionality within the six-membered ring offers a site for various chemical transformations, including conjugate additions, cycloadditions, and reductions. These reactions allow for the introduction of new functional groups and the construction of more elaborate molecular frameworks.
The strained cyclobutane (B1203170) ring can also participate in ring-opening or rearrangement reactions, providing access to unique linear or fused bicyclic systems that would be challenging to synthesize through other methods. This reactivity makes this compound a key starting material for generating molecular diversity from a common precursor. Organic chemists can strategically employ the reactivity of both ring systems to build complex structures with precise control over stereochemistry and functionality.
Contributions to Natural Product Total Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of spiro[3.5]nonane derivatives has been instrumental in the synthesis of several biologically active natural products. rsc.org The spirocyclic motif is a common feature in a variety of natural products isolated from diverse sources, including plants, fungi, and marine organisms. unimi.itrsc.org The synthesis of these complex molecules often relies on the creative use of spirocyclic building blocks to establish the correct stereochemistry and ring architecture.
For instance, the synthesis of acorenone and acorenone B, sesquiterpenes with a spiro[4.5]decane core, has been achieved using strategies that involve the formation of a spirocyclic intermediate. rsc.org Similarly, the total synthesis of β-vetivone, another sesquiterpenoid, has been accomplished through methods that construct the characteristic spiro[4.5]decane skeleton. rsc.org These examples highlight the strategic importance of spirocyclic ketones in natural product synthesis. Although these examples feature a different spirocycle size, the underlying principles of utilizing a rigid spirocyclic template can be extrapolated to the potential applications of this compound in the assembly of natural product frameworks. The unique spiro[3.5]nonane core could provide access to novel classes of natural product analogues.
Table 1: Examples of Natural Products Containing Spirocarbocyclic Cores
| Natural Product | Spirocyclic Core | Biological Source (Example) |
| Acorenone | Spiro[4.5]decane | Acorus calamus (Sweet flag) |
| β-Vetivone | Spiro[4.5]decane | Vetiveria zizanioides (Vetiver grass) |
| Hinesol | Spiro[4.5]decane | Atractylodes lancea |
| Agarospirol | Spiro[4.5]decane | Agarwood (Aquilaria sp.) |
Precursor in the Development of Chiral Ligands and Organocatalysts for Asymmetric Synthesis
Spirocyclic compounds have emerged as a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. rsc.org The rigid C2-symmetric backbone of many spirocycles provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. scispace.com The development of spirobiindane-derived ligands, such as SPINOL, has been a landmark in this field, demonstrating the power of spirocyclic frameworks in achieving high enantioselectivity in a wide range of transformations. rsc.org
This compound, after suitable modification and resolution, has the potential to serve as a precursor to a new class of chiral ligands. The spiro[3.5]nonane skeleton can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. The inherent chirality of a substituted spiro[3.5]nonane framework could be relayed to the catalytic center, influencing the approach of substrates and leading to the preferential formation of one enantiomer. The development of organocatalysts derived from this spirocyclic ketone is also a promising avenue. For example, proline-based organocatalysts have proven to be highly effective in various asymmetric reactions. A spirocyclic amine derived from this compound could offer a unique and rigid scaffold for a new family of organocatalysts.
Building Block for the Generation of Novel Spirocyclic Architectures
The synthesis of novel spirocyclic architectures is a key area of research in organic chemistry, driven by the need for new molecules with unique three-dimensional shapes for applications in medicinal chemistry and materials science. unimi.it this compound is an ideal starting point for the generation of such novel structures. The reactivity of the enone system allows for a multitude of transformations to build upon the existing spirocyclic core.
For example, Diels-Alder reactions with various dienes can lead to the formation of complex polycyclic spiro compounds. Michael additions of nucleophiles to the enone can introduce a wide range of substituents, which can then be further manipulated to create new ring systems. The ketone functionality can be used as a handle for olefination reactions or the introduction of new stereocenters. Furthermore, the cyclobutane ring can be selectively opened or expanded to generate different ring sizes, adding another layer of diversity to the accessible spirocyclic architectures. The ability to perform these transformations on a rigid spirocyclic template allows for the systematic exploration of three-dimensional chemical space.
Strategies for Scaffold Diversity Generation in Synthetic Chemistry
Scaffold diversity is a central concept in modern synthetic chemistry, aiming to generate a wide range of molecular frameworks from a common starting material. This compound is well-suited for such strategies. One powerful approach is catalyst-driven scaffold diversity, where the choice of catalyst dictates the reaction pathway and the resulting molecular scaffold. researchgate.net
By applying different catalytic systems to this compound, it is conceivable to access a variety of rearranged or elaborated products. For example, a Lewis acid catalyst might promote a Nazarov cyclization-type reaction, leading to a fused bicyclic system. A transition metal catalyst could facilitate a cross-coupling reaction at the enone position, while a different metal catalyst might induce a ring expansion of the cyclobutane ring. Furthermore, photochemical or electrochemical methods could be employed to access unique reactive intermediates that could lead to unprecedented molecular scaffolds. This divergent approach, starting from a single, readily accessible spirocyclic ketone, would provide an efficient means to generate a library of structurally diverse compounds for biological screening or materials development.
Table 2: Potential Transformations of this compound for Scaffold Diversity
| Reaction Type | Potential Catalyst/Reagent | Resulting Scaffold Type |
| Diels-Alder Reaction | Diene, Lewis Acid | Polycyclic Spiro Compound |
| Michael Addition | Nucleophile, Base | Functionalized Spiro[3.5]nonane |
| Ring-Opening Metathesis | Grubbs Catalyst | Macrocycle with Quaternary Center |
| Nazarov Cyclization | Lewis Acid | Fused Bicyclic System |
| Photochemical [2+2] Cycloaddition | Alkene, UV light | Complex Polycyclic Spiro Compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[3.5]non-5-en-7-one, and how do reaction conditions influence yield?
- Methodology : Compare literature-reported methods, such as cycloaddition, ring-closing metathesis, or acid-catalyzed spiroannulation. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp vs. reflux), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
- Data Analysis : Tabulate yields and purity metrics (e.g., HPLC or GC-MS data) across conditions. Example table:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cycloaddition | BF₃·OEt₂ | CH₂Cl₂ | 25 | 62 | 95 |
| Ring-closing metathesis | Grubbs II | Toluene | 80 | 78 | 98 |
Q. How is the structural elucidation of this compound validated experimentally?
- Methodology : Use NMR (¹H, ¹³C, 2D COSY/HSQC) and X-ray crystallography. Assign spiro carbon signals (e.g., C7 in the ketone group) and confirm stereochemistry via NOESY. Compare coupling constants (e.g., J values for olefinic protons) with computational models (DFT) .
- Example Data : For NMR, δ ~2.5–3.0 ppm (spiro methylene protons), δ ~5.5–6.0 ppm (olefinic protons) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Methodology : Assess solubility in polar/nonpolar solvents (via saturation experiments) and stability under light, heat, or humidity. Use TGA/DSC for thermal stability and UV-Vis for photodegradation profiling. Document decomposition products via LC-MS .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound synthesis?
- Methodology : Employ isotopic labeling (e.g., ¹³C tracing) to track carbon migration during spiroannulation. Combine kinetic studies (e.g., rate determination via in-situ IR) with computational modeling (DFT/MD simulations) to validate intermediates .
- Case Study : Discrepancies in ketone formation pathways (concerted vs. stepwise) require comparing activation energies and transition states .
Q. What analytical strategies address conflicting spectral data in characterizing this compound derivatives?
- Methodology : Use high-field NMR (≥500 MHz) to resolve overlapping signals. Apply selective decoupling or NOE experiments to assign ambiguous protons. Cross-validate with HRMS and X-ray structures. For computational alignment, optimize molecular geometries using Gaussian or ORCA .
Q. How do degradation pathways of this compound under oxidative conditions impact its utility in catalysis?
- Methodology : Simulate oxidative environments (e.g., H₂O₂/Fe²⁺) and monitor degradation via HPLC-UV/ECD. Identify byproducts (e.g., epoxides or hydroxylated derivatives) and assess catalytic activity loss via kinetic assays .
Q. What role does stereoelectronic effects play in the reactivity of this compound’s spiro center?
- Methodology : Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation (e.g., σ→π* interactions). Compare experimental reaction outcomes (e.g., regioselectivity in Diels-Alder reactions) with computational predictions .
Q. How can researchers ensure reproducibility in this compound synthesis amid variable starting materials?
- Methodology : Pre-register protocols (e.g., via OSF) with strict quality controls for reagents (e.g., ≥99% purity). Use DoE (Design of Experiments) to quantify material variability impacts. Share raw data (e.g., NMR spectra) in public repositories like Zenodo .
Guidelines for Data Reporting
- Tables : Include detailed spectral assignments (δ, multiplicity, J values) and kinetic parameters (k, Eₐ).
- Ethical Practices : Disclose negative results (e.g., failed synthetic routes) to prevent redundancy .
- Validation : Use independent replicates (n ≥ 3) and statistical tests (e.g., ANOVA for yield comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
